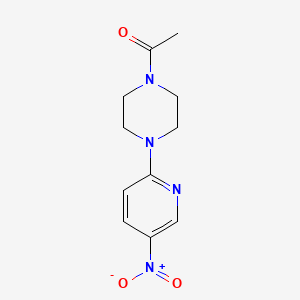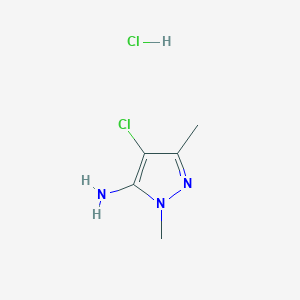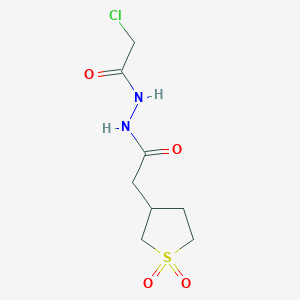![molecular formula C10H16N2OS B2641830 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine CAS No. 320422-44-4](/img/structure/B2641830.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine is an organic compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 g/mol. This compound is known for its unique structural features, which include a thiomorpholine ring and an oxazole moiety.
Méthodes De Préparation
The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with 3,5-dimethyl-1,2-oxazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .
Applications De Recherche Scientifique
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or bacteria . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine can be compared with other similar compounds, such as:
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine: This compound has a similar structure but contains a piperidine ring instead of a thiomorpholine ring.
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine: This compound features a morpholine ring instead of a thiomorpholine ring.
Propriétés
IUPAC Name |
3,5-dimethyl-4-(thiomorpholin-4-ylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-10(9(2)13-11-8)7-12-3-5-14-6-4-12/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKBWGVCLNUQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
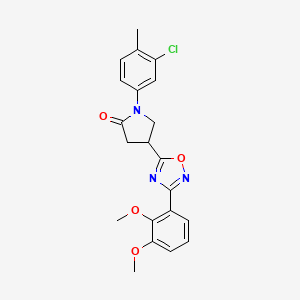
![3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride](/img/structure/B2641748.png)
![6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride](/img/structure/B2641752.png)
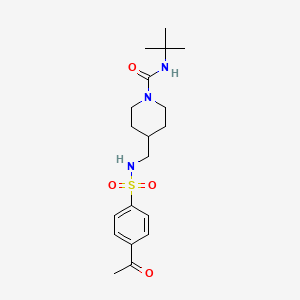

![2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2641757.png)
![2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B2641758.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine](/img/structure/B2641759.png)
![(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641760.png)
